molecular formula C12H20F2N2O2 B13332462 tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13332462
M. Wt: 262.30 g/mol
InChI Key: MWDFKLSGTJKQFG-UHFFFAOYSA-N
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Description

tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of the difluoromethyl group and the diazaspiro structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclic building block, which can be further functionalized to introduce the difluoromethyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity is a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications as a scaffold for drug discovery. The spirocyclic structure can mimic natural products and provide a rigid framework for the development of bioactive molecules. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure provides a rigid framework that can enhance binding affinity. The compound may act as an inhibitor or modulator of enzymes and receptors, depending on its specific functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its combination of the difluoromethyl group and the diazaspiro structure. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)4-5-15-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3

InChI Key

MWDFKLSGTJKQFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2C(F)F

Origin of Product

United States

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